Bis(2-methoxy-1-methylethyl)maleate

Description

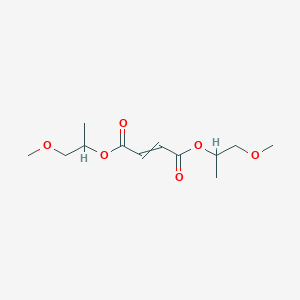

Bis(2-methoxy-1-methylethyl)maleate is a diester derivative of maleic acid, characterized by two 2-methoxy-1-methylethyl groups attached to the maleate backbone. Maleates are widely used in industrial applications, including polymer synthesis, plasticizers, and pharmaceutical intermediates.

Properties

Molecular Formula |

C12H20O6 |

|---|---|

Molecular Weight |

260.28 g/mol |

IUPAC Name |

bis(1-methoxypropan-2-yl) but-2-enedioate |

InChI |

InChI=1S/C12H20O6/c1-9(7-15-3)17-11(13)5-6-12(14)18-10(2)8-16-4/h5-6,9-10H,7-8H2,1-4H3 |

InChI Key |

GVTGUOINIMHIRT-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC)OC(=O)C=CC(=O)OC(C)COC |

Origin of Product |

United States |

Preparation Methods

Catalytic Ring-Opening Mechanism

Propylene oxide (PO) reacts with methanol under cobalt-salen catalysts (e.g., Jacobsen-type complexes), achieving >90% selectivity for 2-methoxy-1-methylethanol. The catalyst’s tetradentate ligand structure, featuring cobalt(II) centers, facilitates asymmetric induction, favoring attack at the less hindered epoxide carbon.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | 0–60°C |

| Methanol:PO Ratio | 0.9–1.5 mol/mol |

| Catalyst Loading | 1–5 wt% |

| Solvent | Methanol (neat) |

This method avoids alkaline conditions, reducing glycol ether byproducts to <5%.

Esterification of Maleic Anhydride

Maleic anhydride undergoes esterification with 2-methoxy-1-methylethanol in a two-step process: (a) formation of monoester intermediates and (b) diesterification under elevated temperatures.

Acid-Catalyzed Esterification

Sulfuric acid or p-toluenesulfonic acid (pTSA) catalyzes the reaction at 80–120°C. Excess alcohol (2–3 equivalents) drives the equilibrium toward diester formation.

Typical Procedure:

- Maleic anhydride (1 mol) and 2-methoxy-1-methylethanol (2.2 mol) are mixed with pTSA (0.5 wt%) in toluene.

- The mixture is refluxed at 110°C for 6–8 hours, with water removed via azeotropic distillation.

- The crude product is neutralized, washed, and distilled under vacuum (1–5 mmHg) to yield >85% pure diester.

Side Reactions:

- Isomerization to fumarate esters (3–7%) due to prolonged heating.

- Oligomerization of maleic anhydride at temperatures >130°C.

Catalytic Innovations and Process Optimization

Recent patents disclose advanced catalysts to improve efficiency and selectivity:

Zeolite-Based Catalysts

Titanium silicate (TS-1) zeolites promote solvent-free esterification at 80°C, reducing energy costs and byproduct formation. The microporous structure enhances reactant diffusion and stabilizes transition states.

Purification and Characterization

The crude ester is purified via vacuum distillation or column chromatography. Key analytical data:

Physical Properties:

| Property | Value |

|---|---|

| Boiling Point | 327.4±22.0°C (Predicted) |

| Density | 1.081±0.06 g/cm³ |

| Molecular Weight | 260.28 g/mol |

Spectroscopic Data:

- ¹H NMR (CDCl₃): δ 1.25 (d, 6H, CH₃), 3.35 (s, 6H, OCH₃), 4.90–5.10 (m, 4H, OCH₂).

- IR (KBr): 1725 cm⁻¹ (C=O), 1150 cm⁻¹ (C-O-C).

Industrial Applications and Regulatory Compliance

The diester is utilized as a plasticizer and food-contact polymer additive. Its FDA compliance under 21 CFR 175.300 mandates rigorous purification to residual catalyst levels <50 ppm.

Chemical Reactions Analysis

Types of Reactions

2-Butenedioic acid (2Z)-, 1,4-bis(2-methoxy-1-methylethyl) ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Produces carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces substituted esters or amides.

Scientific Research Applications

Bis(2-methoxy-1-methylethyl) maleate, also known as 2-Butenedioic acid (2Z)-, 1,4-bis(2-methoxy-1-methylethyl) ester, is an organic compound with the molecular formula and a molecular weight of 244.29 g/mol. It features a maleate structure with a double bond between two carbon atoms in the butenedioic acid moiety, with two methoxy-1-methylethyl groups contributing to its properties. Research suggests that this compound has biological activity.

Synthesis

The synthesis of 2-butenedioic acid (2Z)-, 1,4-bis(2-methoxy-1-methylethyl) ester can be achieved through various methods, which are essential for producing this compound in laboratory settings for research and industrial applications.

Applications

The applications of 2-butenedioic acid (2Z)-, 1,4-bis(2-methoxy-1-methylethyl) ester include interaction studies focusing on how it interacts with biological systems or other chemical compounds. Key areas include:

- Interaction with biological systems

- Interaction with other chemical compounds

Specific Applications

- Hair Treatment Formulations: Bis(2-ethylhexyl) maleate, closely related to Bis(2-methoxy-1-methylethyl) maleate, is used as an active agent in hair treatment formulations for bleaching, conditioning, and styling .

- Monomer Use: Monomaleate esters, such as monobutyl maleate, monomethyl maleate, monohexadecyl maleate, and monoethyl maleate, provide carboxylic acid functionality in emulsions and water-soluble polymers .

- Specialty Polymers: It is used in resins and silicone release coatings .

- Other Possible applications: It is a starting point for useful compounds like leather softeners, textile resins, and plasticizers .

Mechanism of Action

The mechanism of action of 2-Butenedioic acid (2Z)-, 1,4-bis(2-methoxy-1-methylethyl) ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding alcohols and acids, which can then participate in further biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Bis(2-methoxy-1-methylethyl)maleate with analogous esters and maleate derivatives, focusing on molecular properties, applications, and safety profiles. Data are synthesized from the provided evidence, emphasizing structurally related compounds.

Molecular and Structural Properties

Note: Properties for this compound are inferred based on structural analogs and stoichiometric calculations.

Physical and Chemical Properties

- Solubility: Esters like Ethyl 2-methoxybenzoate are soluble in ethanol and organic solvents , while hydroxy-containing esters (e.g., Methyl 2-hydroxyacetate) may exhibit higher polarity and water solubility . This compound’s methoxy groups likely enhance solubility in non-polar solvents.

- Stability : Maleates are prone to hydrolysis under alkaline conditions. For example, bis(2-ethylhexyl) phthalate requires controlled storage to prevent degradation .

- Thermal Properties: Methyl 2-hexenoate (unsaturated ester) has a boiling point of ~160°C , whereas aromatic esters (e.g., Ethyl 2-methoxybenzoate) exhibit higher melting points due to rigid structures .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Bis(2-methoxy-1-methylethyl)maleate in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use fume hoods for ventilation to minimize inhalation exposure .

- Personal Protective Equipment (PPE) : Wear nitrile gloves (EN 374 tested), chemical-resistant lab coats, and safety goggles. Conduct leak-tightness checks on gloves before use .

- Storage : Store in sealed containers away from oxidizers and incompatible materials (e.g., strong acids/bases). Monitor container integrity to prevent degradation .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose following hazardous waste regulations. Avoid water to prevent environmental contamination .

Q. How can researchers determine the solubility and stability of this compound under varying experimental conditions?

- Methodological Answer :

- Solubility Testing : Use a shake-flask method with HPLC or UV-Vis quantification. Test solvents (e.g., ethanol, DMSO, hexane) at 25°C and 40°C to assess temperature dependence .

- Stability Analysis : Conduct accelerated stability studies (40°C/75% RH) over 4–6 weeks. Monitor degradation via FTIR or NMR for ester hydrolysis or oxidation byproducts .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use H/C NMR to verify ester linkages and methoxy group positions. Compare peaks with reference spectra of analogous esters (e.g., 2-Methoxy-1-methylethyl acetate) .

- Purity Assessment : Employ GC-MS or HPLC with a C18 column (UV detection at 210–240 nm) to quantify impurities .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound to maximize yield and minimize byproducts?

- Methodological Answer :

- Variable Selection : Test factors like reaction temperature (60–100°C), catalyst loading (0.5–2 mol%), and molar ratio (1:1 to 1:3 maleic anhydride:alcohol).

- Design Execution : Use a factorial design with ANOVA to identify significant interactions. For example, higher temperatures may accelerate esterification but increase side-reactions .

- Response Surface Modeling : Apply central composite design (CCD) to refine optimal conditions, balancing yield (>85%) and purity (>95%) .

Q. What strategies resolve contradictions in toxicity data for this compound across studies?

- Methodological Answer :

- Data Harmonization : Compare test organisms (e.g., Daphnia magna vs. algae), exposure durations, and concentrations. Adjust for differences in metabolic pathways .

- Mechanistic Studies : Use in vitro assays (e.g., mitochondrial toxicity in HepG2 cells) to isolate cytotoxic effects from environmental variables .

- Meta-Analysis : Apply random-effects models to aggregate data, accounting for study heterogeneity (e.g., pH, dissolved oxygen) .

Q. How can computational modeling predict the environmental fate of this compound in aquatic systems?

- Methodological Answer :

- QSPR Models : Use EPI Suite or COSMOtherm to estimate biodegradation half-life () and log . Validate with experimental OECD 301F tests .

- Molecular Dynamics (MD) : Simulate interactions with phospholipid bilayers to assess bioaccumulation potential. Compare with phthalate analogs (e.g., bis(2-ethylhexyl) phthalate) .

Q. What theoretical frameworks guide the study of this compound’s role in polymer chemistry?

- Methodological Answer :

- Kinetic Theory : Apply the Mayo-Lewis equation to model copolymerization with styrene or acrylates, focusing on reactivity ratios (, ) .

- Thermodynamic Analysis : Calculate free energy () of esterification using DFT (e.g., Gaussian 09) to predict equilibrium under varying conditions .

Methodological Resources

- Experimental Design : Orthogonal arrays for multi-factor optimization .

- Data Validation : Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) and regulatory databases (EPA TSCA) .

- Theoretical Alignment : Link hypotheses to polymer degradation mechanisms or green chemistry principles (e.g., atom economy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.